![molecular formula C24H23N3O4S B250806 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250806.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signal transduction pathway of B cells, which play an important role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
作用機序
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by binding to the active site of BTK and inhibiting its enzymatic activity. BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which is essential for B cell activation and survival. By blocking BTK activity, this compound prevents the activation and proliferation of B cells, leading to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also demonstrated good selectivity for BTK over other kinases, reducing the risk of off-target effects. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity.
実験室実験の利点と制限
The advantages of using N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. However, the limitations include the complexity of its synthesis and the need for expertise in organic chemistry. In addition, this compound is still in the preclinical stage of development, and further studies are needed to evaluate its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in combination with other targeted therapies or immunotherapies for B cell malignancies. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the preparation of the starting materials, the formation of the piperazine ring, and the final coupling of the benzodioxine and phenyl groups. The overall process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has shown potent inhibition of BTK activity and induction of apoptosis (programmed cell death) in cancer cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
分子式 |
C24H23N3O4S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C24H23N3O4S/c28-23(17-3-8-20-21(16-17)31-14-13-30-20)25-18-4-6-19(7-5-18)26-9-11-27(12-10-26)24(29)22-2-1-15-32-22/h1-8,15-16H,9-14H2,(H,25,28) |
InChIキー |
MXLTYTADTZIAMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CS5 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



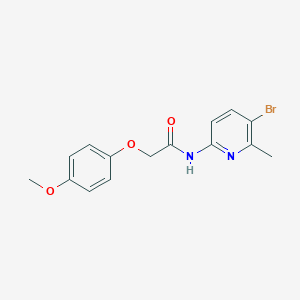

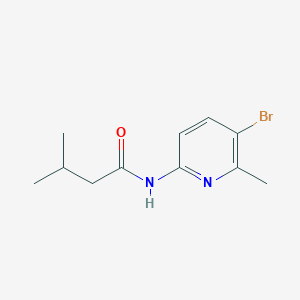
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)

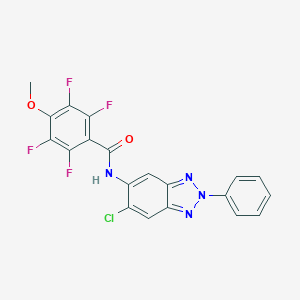
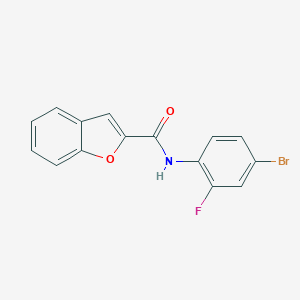
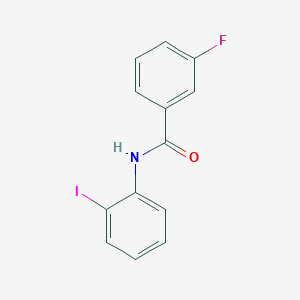

![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
